D-tert-Leucine
Overview
Description
D-tert-Leucine is used for the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
Synthesis Analysis
D-tert-Leucine can be synthesized using various methods. Enzymatic cascade systems for D-amino acid synthesis have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A biocatalysis preparation method of D-tert-Leucine has been reported, which uses a Symbiobacterium thermophilum internal compensation-diaminopimelate dehydrogenase (StDAPDH) mutant . Another method involves the preparation of enantiomerically pure L-tert-leucine and D-tert-leucine from (DL)-tert-leucine by diastereomeric salt formation using dibenzoyl-d-tartaric acid as the resolving agent .
Molecular Structure Analysis
The molecular formula of D-tert-Leucine is C6H13NO2 . It has a molecular weight of 131.17 .
Chemical Reactions Analysis
D-tert-Leucine is used in the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters . A highly diastereoselective acetate aldol reaction has been developed that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane .
Physical And Chemical Properties Analysis
D-tert-Leucine is a powder with a melting point of ≥300 °C . It has a molecular weight of 131.17 .
Scientific Research Applications
-
Enzyme-assisted Preparation
- Field : Bioscience, Biotechnology, and Biochemistry .
- Application : Optically pure D-tert.-leucine was obtained by the enzymatic hydrolysis of (±)-N-acetyl-tert. leucine chloroethyl ester .
- Method : The process involved about 50% conversion, catalyzed by a protease from Bacillus licheniformis (Alcalase ® ), and subsequent acidic saponification of the recovered ester .
- Results : The chloroethyl ester exhibited the highest rate of hydrolysis among the methyl, ethyl, octyl, chloroethyl and trichloroethyl esters .
-
Biosynthesis of L-tert-Leucine
- Field : Applied Biochemistry and Biotechnology .
- Application : The development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade improves the biosynthesis of L-tert-Leucine .
- Method : Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH .
- Results : The initial L-tert-leucine production rate by the bifunctional enzyme complex was enhanced by 2-fold compared with that of the free enzyme mixture .
-
Synthesis of Chiral Phosphinooxazoline Ligand
- Field : Organic Chemistry .
- Application : D-tert-Leucine is a key precursor in the synthesis of a chiral phosphinooxazoline ligand, (S)-tert-butylPHOX .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Formation of Sterols
-
Production of Cobalt Oxazoline Palladacycles Complex
-
Synthesis of Aldehydes
- Field : Organic Chemistry .
- Application : D-tert-Leucine is used for synthesis of amino acids e.g. in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Biosynthesis of L-tert-Leucine
- Field : Applied Biochemistry and Biotechnology .
- Application : The development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade improves the biosynthesis of L-tert-Leucine .
- Method : Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH .
- Results : The initial L-tert-leucine production rate by the bifunctional enzyme complex was enhanced by 2-fold compared with that of the free enzyme mixture .
-
Improved Efficiency of L-tert-Leucine Synthesis
- Field : Applied Microbiology and Biotechnology .
- Application : Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-Leucine synthesis .
- Method : After two rounds of random mutagenesis, the specific activity of LeuDH on the substrate TMP was enhanced by more than two-fold, compared with that of the wild-type enzyme .
- Results : A productivity of 1170 g/l/day was achieved for the mutant enzyme H6, compared with 666 g/l/day for the wild-type enzyme .
-
Synthesis of Chiral Copper (II) Polymers
- Field : Organic Chemistry .
- Application : D-tert-Leucine is a key precursor in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Production of Cobalt Oxazoline Palladacycles Complex
-
Synthesis of Aldehydes
- Field : Organic Chemistry .
- Application : D-tert-Leucine is used for synthesis of amino acids e.g. in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Biosynthesis of L-tert-Leucine
- Field : Applied Biochemistry and Biotechnology .
- Application : The development of Leucine Dehydrogenase and Formate Dehydrogenase Bifunctional Enzyme Cascade improves the biosynthesis of L-tert-Leucine .
- Method : Leucine dehydrogenase (LDH) and formate dehydrogenase (FDH) were assembled together based on a high-affinity interaction between two different cohesins in a miniscaffoldin and corresponding dockerins in LDH and FDH .
- Results : The initial L-tert-leucine production rate by the bifunctional enzyme complex was enhanced by 2-fold compared with that of the free enzyme mixture .
-
Improved Efficiency of L-tert-Leucine Synthesis
- Field : Applied Microbiology and Biotechnology .
- Application : Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-Leucine synthesis .
- Method : After two rounds of random mutagenesis, the specific activity of LeuDH on the substrate TMP was enhanced by more than two-fold, compared with that of the wild-type enzyme .
- Results : A productivity of 1170 g/l/day was achieved for the mutant enzyme H6, compared with 666 g/l/day for the wild-type enzyme .
-
Synthesis of Chiral Copper (II) Polymers
- Field : Organic Chemistry .
- Application : D-tert-Leucine is a key precursor in the synthesis of chiral copper (II) polymers that can catalyze the kinetic resolution of secondary alcohols by acylation .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
-
Production of Cobalt Oxazoline Palladacycles Complex
-
Synthesis of Aldehydes
- Field : Organic Chemistry .
- Application : D-tert-Leucine is used for synthesis of amino acids e.g. in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
- Method : The specific method of application is not provided in the source .
- Results : The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426193 | |
Record name | D-tert-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-tert-Leucine | |
CAS RN |
26782-71-8 | |
Record name | D-tert-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-D-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-tert-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-D-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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